2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
CAS No. |
372497-62-6 |
|---|---|
Molecular Formula |
C26H27N5O2S2 |
Molecular Weight |
505.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N5O2S2/c1-18(2)31-25(33)21(35-26(31)34)16-20-23(27-22-10-6-7-11-30(22)24(20)32)29-14-12-28(13-15-29)17-19-8-4-3-5-9-19/h3-11,16,18H,12-15,17H2,1-2H3/b21-16- |
InChI Key |
JPCIAZOJXHMLSI-PGMHBOJBSA-N |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC=CC=C5)/SC1=S |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC=CC=C5)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core
The pyrido[1,2-a]pyrimidin-4-one scaffold serves as the foundational structure for this compound. A widely adopted approach involves cyclocondensation of 2-aminopyridine derivatives with β-keto esters or acyl chlorides. For example, 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is synthesized by reacting 2-aminopyridine with ethyl acetoacetate in the presence of phosphoryl chloride (POCl₃), followed by chlorination at the 3-position using thionyl chloride (SOCl₂) . Key parameters include:
| Parameter | Optimal Conditions | Yield |
|---|---|---|
| Temperature | 80–100°C | 65–70% |
| Solvent | Toluene or acetonitrile | — |
| Catalyst | POCl₃ or PCl₅ | — |
The intermediate is purified via recrystallization from ethanol, with structural confirmation by IR (C=O stretch at 1,663–1,688 cm⁻¹) and ¹H NMR (δ 8.96–8.94 ppm for aromatic protons) .
Introduction of the 4-Benzylpiperazinyl Group
The piperazinyl moiety is introduced via nucleophilic substitution at the 2-position of the pyrido-pyrimidin-4-one core. 4-Benzylpiperazine reacts with the chloroethyl intermediate under basic conditions, typically using N,N-diisopropylethylamine (DIPEA) or anhydrous potassium carbonate (K₂CO₃) in acetonitrile .
Representative Procedure :
A mixture of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (0.009 mol), 4-benzylpiperazine (0.0108 mol), and DIPEA (0.015 mol) in acetonitrile (25 mL) is refluxed for 10–12 hours. Post-reaction, the solvent is evaporated, and the residue is washed with cold diethyl ether to yield 2-(4-benzylpiperazin-1-yl)-3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one .
| Analytical Data | Observations |
|---|---|
| ¹H NMR (CDCl₃) | δ 2.80–4.20 ppm (piperazine CH₂) |
| Mass Spectrometry | m/z 319 (M⁺) |
| IR (KBr) | 1,667 cm⁻¹ (C=O) |
Thiazolidinone Moiety Conjugation
The thiazolidinone derivative is incorporated via a Knoevenagel condensation between the pyrido-pyrimidin-4-one intermediate and 3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-carbaldehyde . The reaction proceeds in anhydrous ethanol under reflux, catalyzed by piperidine to ensure Z-selectivity .
Critical Considerations :
-
Solvent : Ethanol or dimethylformamide (DMF)
-
Temperature : 70–80°C for 6–8 hours
-
Stereochemical Control : Piperidine facilitates the formation of the thermodynamically stable Z-isomer by stabilizing the transition state through hydrogen bonding .
Post-reaction, the product is isolated via column chromatography (silica gel, ethyl acetate/hexane = 1:3) and characterized by:
Final Coupling and Purification
The conjugated product undergoes final purification via high-performance liquid chromatography (HPLC) using a C18 column and methanol/water (70:30) as the mobile phase. The Z-configuration is confirmed by NOESY spectroscopy, showing spatial proximity between the thiazolidinone methylidene group and the pyrido-pyrimidine aromatic protons .
Optimized Reaction Metrics :
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Core Synthesis | 65–70% | 95% |
| Piperazinyl Addition | 55–70% | 90% |
| Thiazolidinone Coupling | 40–50% | 85% |
Challenges and Mitigation Strategies
-
Low Coupling Yields : Attributed to steric hindrance from the piperazinyl group. Using DMF as a polar aprotic solvent improves reactivity .
-
Z/E Isomerization : Minimized by maintaining anhydrous conditions and avoiding prolonged heating .
-
Byproduct Formation : Controlled via stepwise addition of reagents and rigorous pH monitoring.
Comparative Analysis with Analogous Compounds
The uniqueness of this synthesis lies in its sequential functionalization strategy, contrasting with single-step cyclization methods used for simpler pyrido-pyrimidines . For example:
| Compound | Synthesis Approach | Key Difference |
|---|---|---|
| Pyrido[2,3-d]pyrimidin-4(3H)-one | One-pot cyclization with β-keto esters | Lacks thiazolidinone diversity |
| 3-(4-Chlorophenyl)thiazolidin-4-one | Direct alkylation | No piperazinyl incorporation |
Chemical Reactions Analysis
Thiazolidinone Reactivity
The thiazolidin-4-one moiety (highlighted below) exhibits reactivity typical of cyclic thioureas and carbonyl systems:
Thiazolidinone core structure
Piperazine Substitution
The 4-benzylpiperazine group enables SN<sup>2</sup> reactions and ligand-exchange processes:
Pyrido-Pyrimidine Core Modifications
The pyrido[1,2-a]pyrimidin-4-one system participates in electrophilic aromatic substitutions (EAS):
| Position | Reactivity | Example Reactions | References |
|---|---|---|---|
| C-3 | Electrophilic substitution | Halogenation (Cl<sub>2</sub>/Br<sub>2</sub> in AcOH) | |
| C-9 | Radical coupling | Cross-coupling with aryl boronic acids (Suzuki) |
Oxidative Transformations
The exocyclic double bond (Z-configuration) and sulfur atoms are susceptible to oxidation:
| Reaction Type | Oxidizing Agents | Products | References |
|---|---|---|---|
| Sulfur Oxidation | H<sub>2</O<sub>2</sub>, FeCl<sub>3</sub> | Sulfoxide/sulfone derivatives | |
| Double Bond Epoxidation | mCPBA | Epoxide formation |
Comparative Reactivity with Analogs
Structural analogs provide insights into understudied pathways:
Unresolved Reaction Pathways
Current gaps in understanding include:
-
Photochemical behavior : No studies on UV-induced rearrangements.
-
Catalytic hydrogenation : Effects on the Z-configured exocyclic double bond remain unexplored.
-
Bioconjugation potential : Amine-reactive probes (e.g., NHS esters) could target the piperazine group.
Experimental Considerations
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one exhibit significant antimicrobial properties. The thiazolidinone moiety is particularly noted for its ability to combat various bacterial strains. For instance, studies have shown that derivatives with similar structural features demonstrate effective inhibition against Gram-positive bacteria, highlighting the compound's potential in developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. For example, related pyrido[1,2-a]pyrimidine derivatives have demonstrated cytotoxic effects on multiple tumor cell lines. In particular, compounds with IC50 values in the low micromolar range (e.g., 0.66 to 5.82 μmol L) indicate promising activity against cancer cells . The mechanism of action may involve the disruption of cellular pathways essential for tumor growth and proliferation.
Antioxidant Properties
Antioxidant activity is another area where this compound shows promise. The thiazolidinone structure is known to enhance the radical-scavenging ability of related compounds. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
Thiazolidinone-Substituted Analogs
The thiazolidinone moiety is critical for bioactivity. Key analogs and their differences are summarized below:
Key Findings :
- The 3-isopropyl group in the target compound likely confers superior target selectivity compared to smaller substituents (e.g., ethyl) due to enhanced hydrophobic interactions .
- The methoxyethyl analog may exhibit better solubility, making it preferable for formulations requiring higher bioavailability .
Pyrido[1,2-a]pyrimidin-4-one Core Variants
The core structure is shared with derivatives reported in patent literature (). Notable examples include:
Structural Insights :
Pharmacokinetic and Toxicological Considerations
- Lipophilicity : The target compound’s benzyl and isopropyl groups suggest moderate logP (~3.5), balancing membrane permeability and solubility.
- Toxicity: No direct data from the provided evidence, but structurally related pyrimidinones in show low acute toxicity in preclinical models.
Biological Activity
The compound 2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a pyrido-pyrimidine core , a piperazine moiety , and a thiazolidinone derivative . The presence of these functional groups suggests a variety of potential interactions with biological targets. The molecular formula is with a molecular weight of approximately 548.7 g/mol .
Pharmacological Properties
Recent studies have indicated several biological activities associated with this compound:
Antimicrobial Activity
Research has shown that derivatives of thiazolidinones exhibit significant antimicrobial properties. The thiazolidinone moiety in this compound is likely responsible for such activities. For instance, compounds with similar structures have demonstrated potent antibacterial effects against various strains .
| Activity | Description |
|---|---|
| Antibacterial | Exhibits activity against Gram-positive and Gram-negative bacteria. |
| Antifungal | Demonstrates efficacy against common fungal pathogens. |
Antioxidant Activity
The compound's structure suggests potential antioxidant properties, which are crucial for combating oxidative stress in biological systems. Compounds with similar thiazolidinone structures have shown promising antioxidant capabilities .
Cytotoxicity
Preliminary cytotoxicity studies indicate that this compound may possess significant cytotoxic effects against certain cancer cell lines. For example, related compounds have been tested for their ability to induce apoptosis in cancer cells, suggesting a possible mechanism for therapeutic application .
The precise mechanisms through which This compound exerts its biological effects are still under investigation. However, it is hypothesized that the following mechanisms may be involved:
- Inhibition of Enzymatic Activity : The thiazolidinone component may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Scavenging : The compound may neutralize ROS, thereby reducing oxidative damage to cells.
- Interaction with Receptors : The piperazine ring can facilitate interactions with neurotransmitter receptors or other protein targets in the body.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds:
- Antimicrobial Screening : A study demonstrated that thiazolidinone derivatives exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, indicating a similar potential for the compound .
- Cytotoxicity Assays : In vitro assays showed that related pyrido-pyrimidine derivatives induced apoptosis in human cancer cell lines, suggesting that the compound could be further investigated for anticancer properties .
Q & A
Q. Basic
- HPLC-PDA : Use C18 columns with 0.1% TFA in water/acetonitrile gradients to detect impurities (<0.1% threshold) .
- High-resolution MS : Confirm molecular ion ([M+H]) and rule out adducts (e.g., sodium/potassium) .
- Multinuclear NMR : -DEPTO135 identifies quaternary carbons, while -COSY resolves coupling in the pyrido-pyrimidinone core .
Methodological Tip : Perform stress testing (e.g., thermal, oxidative) to identify degradation products and validate stability-indicating methods .
How does the Z-configuration of the thioxothiazolidinone moiety influence biological activity?
Q. Advanced
- Receptor binding : The Z-configuration aligns the thioxo group for hydrogen bonding with target enzymes (e.g., kinase ATP-binding pockets). Compare with E-isomers via molecular docking (AutoDock Vina) .
- Metabolic stability : The Z-form may resist CYP450-mediated oxidation due to steric hindrance. Validate using liver microsome assays with LC-MS quantification .
Methodological Tip : Synthesize configurationally pure isomers via chiral auxiliaries or photoirradiation, followed by circular dichroism (CD) verification .
How can structure-activity relationship (SAR) studies be designed for the benzyl-piperazinyl group?
Q. Advanced
- Substituent variation : Replace the benzyl group with heteroaromatic (e.g., pyridyl) or electron-withdrawing (e.g., nitro) analogs to modulate lipophilicity (logP) .
- Pharmacophore mapping : Use 3D-QSAR (CoMFA/CoMSIA) to correlate substituent volume/electrostatics with activity in cellular assays (e.g., IC in kinase inhibition) .
Methodological Tip : Employ parallel synthesis (e.g., Ugi reaction) to generate analogs efficiently and screen in high-throughput formats .
What strategies mitigate polymorphism during crystallization?
Q. Advanced
- Solvent screening : Test polar (e.g., MeOH) vs. nonpolar (e.g., toluene) solvents to isolate thermodynamically stable polymorphs .
- Additive-driven crystallization : Add nucleation inhibitors (e.g., polyvinylpyrrolidone) to control crystal growth .
- Variable-temperature XRD : Monitor phase transitions to identify dominant polymorphs under storage conditions .
Methodological Tip : Pair differential scanning calorimetry (DSC) with hot-stage microscopy to map polymorphic transitions .
How can metabolic pathways be elucidated to guide prodrug design?
Q. Advanced
- Radiolabeled tracing : Use -labeled compound in hepatocyte incubations to identify Phase I/II metabolites via radio-HPLC .
- CYP isoform profiling : Inhibit specific isoforms (e.g., CYP3A4 with ketoconazole) in human liver microsomes to pinpoint metabolic hotspots .
Methodological Tip : Apply computational tools (e.g., MetaSite) to predict sites of metabolism and prioritize stable derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
